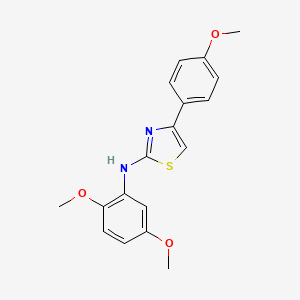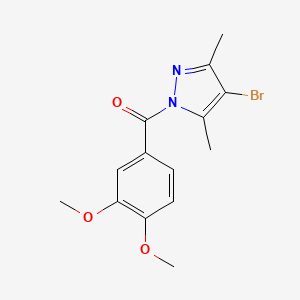![molecular formula C12H17N7O2 B5559798 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including interactions with various reagents to form bicyclic analogues or derivatives with specific functional groups. For instance, Boyd et al. (1984, 1985) detailed the formation of 1,3,5-triazines and related structures through the action of dimethylcyanamide on phosphorus oxychloride complexes of tertiary amides, showcasing a method to access six-membered heteroaromatic compounds (Boyd, Lindley, & Nicolaou, 1984), (Boyd, Lindley, & Nicolaou, 1985).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been studied, revealing a planar structure with extensive hydrogen bonding and π–π stacking interactions, which are critical for its chemical stability and reactions (Lu et al., 2004).
Chemical Reactions and Properties
Triazine compounds, including those related to 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone, participate in various chemical reactions. These reactions include the formation of quaternary salts, demonstrating the reactivity of chloro-1,3,5-triazines with trimethylamine and other amine derivatives, which are essential for synthesizing different heterocyclic compounds (Rushton & Stevens, 1985).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are determined by the compound's molecular structure. The planar configuration and the presence of electronegative centers significantly influence its physical properties, as observed in related compounds (Coates et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are influenced by the compound's functional groups and structural configuration. Studies on related triazine and pyridazinone derivatives provide insights into the chemical behavior, including nucleophilic substitution reactions and the formation of new heterocyclic compounds (Clark & Smith, 1972).
Aplicaciones Científicas De Investigación
Herbicidal Applications
Research on substituted pyridazinone compounds, including derivatives similar to the one mentioned, has shown that they inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. These compounds act as herbicides, with some being designed to resist metabolic detoxification in plants and interfere with chloroplast development, indicating a dual mode of action that enhances their herbicidal effectiveness. This research suggests a potential application in agriculture for controlling weed growth, provided that the environmental and safety considerations are adequately addressed (Hilton et al., 1969).
Chemical Synthesis and Structural Studies
Derivatives of triazines, including the specific chemical structure , have been synthesized and studied for various chemical properties and reactions. Studies have focused on the synthesis of novel compounds from triazine derivatives, exploring their reactions with different agents, and assessing their potential applications in creating new materials or as intermediates in chemical syntheses. This includes research into the synthesis of related pyrimidinones and oxazinones, indicating the versatility of triazine derivatives in organic synthesis (Clark & Varvounis, 1984).
Antimicrobial and Anti-inflammatory Activity
Some studies have shown that triazine derivatives possess antimicrobial and anti-inflammatory activities. This suggests potential pharmaceutical applications, where these compounds could serve as the basis for developing new drugs to treat infections or inflammation. Research into pyrimidinones and oxazinones fused with thiophene rings, using related chemical structures as starting materials, has identified compounds with significant antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012).
Molecular Docking and Pharmacological Screening
Newly synthesized compounds based on pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, have been subjected to molecular docking screenings towards specific proteins. This research aims to explore the binding energies of these compounds on target proteins, providing insights into their potential pharmacological applications. Some of these compounds have shown moderate to good binding energies, suggesting their utility in medical applications, such as in drug development for targeting specific diseases or conditions (Flefel et al., 2018).
Propiedades
IUPAC Name |
6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-17(2)10-13-11(18(3)4)15-12(14-10)21-8-6-7-9(20)19(5)16-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKNKGLNOUVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)
![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)


![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)